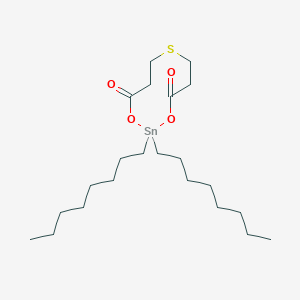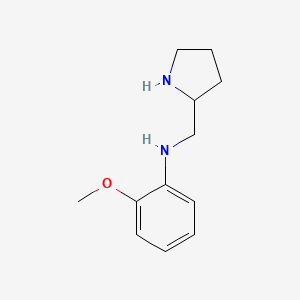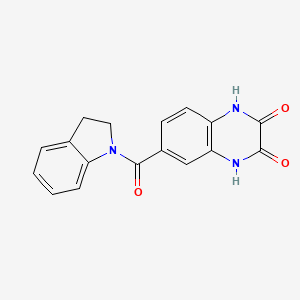
6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is a complex organic compound that features both indoline and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione typically involves the following steps:
Formation of Indoline Moiety: Indoline can be synthesized from aniline through a series of reactions including cyclization.
Formation of Quinoxaline Moiety: Quinoxaline can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reaction: The indoline and quinoxaline moieties are then coupled together through a carbonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could also occur, potentially affecting the quinoxaline ring.
Substitution: Various substitution reactions could be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, affecting their activity. The indoline and quinoxaline moieties might interact with different molecular targets, leading to a range of biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indoline Derivatives: Compounds like indomethacin, which is used as an anti-inflammatory drug.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione, which is known for its neuroprotective properties.
Uniqueness
6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is unique due to the combination of indoline and quinoxaline moieties, which may confer unique biological activities and chemical properties not seen in simpler compounds.
Propiedades
Número CAS |
883469-84-9 |
|---|---|
Fórmula molecular |
C17H13N3O3 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
6-(2,3-dihydroindole-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C17H13N3O3/c21-15-16(22)19-13-9-11(5-6-12(13)18-15)17(23)20-8-7-10-3-1-2-4-14(10)20/h1-6,9H,7-8H2,(H,18,21)(H,19,22) |
Clave InChI |
AQFQPHKDGFUCGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Solubilidad |
43 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B14142962.png)

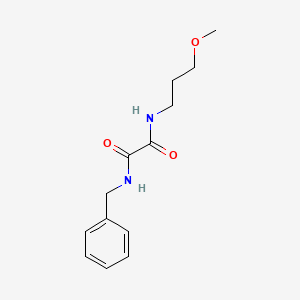
![2,2-Dimethyl-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14142980.png)
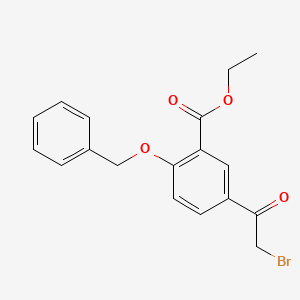

![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
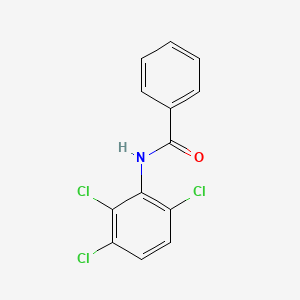
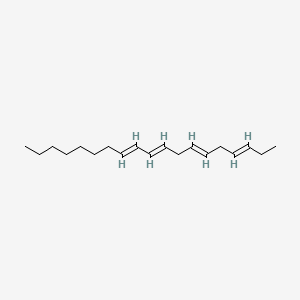
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
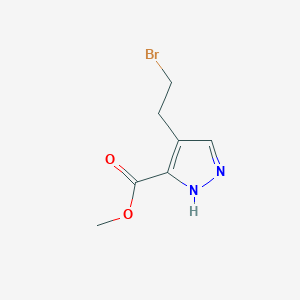
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
